Z-DL-Orn(Boc)-OH

Description

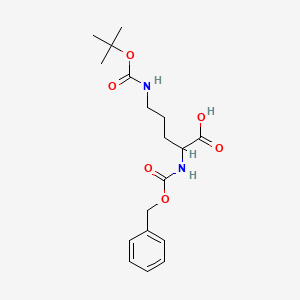

Z-DL-Orn(Boc)-OH is a protected ornithine derivative used in peptide synthesis and combinatorial chemistry. Its structure features two orthogonal protecting groups: the benzyloxycarbonyl (Z) group at the α-amino position and the tert-butyloxycarbonyl (Boc) group at the δ-amino position of the ornithine side chain . The compound has the molecular formula C₁₈H₂₆N₂O₆ and a molecular weight of 366.4 g/mol . It is commercially available as a white to off-white crystalline powder with a purity of ≥95% (HPLC) .

Ornithine, a non-proteinogenic amino acid, differs from lysine by having a shorter side chain (four carbons vs. five in lysine), which influences its chemical reactivity and applications in drug design . The Boc and Z groups enhance solubility in organic solvents and prevent undesired side reactions during solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQCKACYKKSOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318800 | |

| Record name | N-Cbz-N'-Boc-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7733-29-1 | |

| Record name | NSC336232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cbz-N'-Boc-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Orthogonal Protection Schemes

The synthesis of this compound hinges on orthogonal protection to avoid undesired side reactions. The Boc group is typically introduced first to the δ-amino group of ornithine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Subsequent Z-protection of the α-amino group employs benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This sequential approach ensures regioselectivity, as demonstrated in the preparation of Boc-L-ORN-OH intermediates.

Solution-Phase Fragment Coupling

Industrial-scale synthesis, as outlined in patent WO2016154580A1, favors solution-phase methods for cost efficiency and scalability. For example, Z-D-Orn(Boc)-OH is synthesized via urethane-protected N-carboxyanhydride (UNCA) chemistry. Starting with Boc-protected D-ornithine, the UNCA derivative is reacted with methanol in dichloromethane to form the methyl ester, followed by Z-group removal via catalytic hydrogenolysis. This method avoids racemization and achieves yields exceeding 90% in tetrapeptide intermediates.

Detailed Methodologies and Reaction Optimization

Coupling Reagents and Solvent Systems

Key reactions involve coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and boron trifluoride etherate (BF₃·OEt₂). In a representative protocol, Boc-L-ORN-OH (2.75 mmol) was dissolved in dimethylformamide (DMF) and treated with BOP (2.75 mmol) and sodium bicarbonate (20 mmol) for 12 hours at 20°C, yielding a cyclized product at 62% efficiency. Polar aprotic solvents such as DMF or tetrahydrofuran (THF) are preferred for their ability to solubilize protected amino acids and stabilize reactive intermediates.

Table 1: Representative Reaction Conditions for this compound Synthesis

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | BOP | |

| Base | Sodium Bicarbonate | |

| Solvent | DMF | |

| Temperature | 20°C | |

| Reaction Time | 12 hours | |

| Yield | 62% |

Purification and Characterization

Crystallization and Chromatography

Crude this compound is purified via recrystallization or high-performance liquid chromatography (HPLC). Patent WO2016154580A1 highlights acetonitrile as an effective recrystallization solvent for analogous protected peptides. HPLC purification, as described in Ambeed’s synthesis of Boc-Orn-OH, uses C18 reverse-phase columns with acetonitrile/water gradients to achieve >95% purity.

Analytical Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. For example, Boc-Orn-OH derivatives exhibit characteristic Boc-group signals at δ 1.32 ppm (singlet, 9H) in NMR, while Z-protected amines show aromatic protons near δ 7.3–7.5 ppm. MS data for intermediates, such as m/z 403.30 [M+H]⁺, further validate molecular integrity.

Industrial-Scale Adaptations

Catalytic Hydrogenolysis

Large-scale synthesis employs catalytic hydrogenolysis (H₂/Pd-C) to remove Z-groups without affecting Boc protection. This step is performed in methanol or ethanol at 25–50°C under 1–3 bar hydrogen pressure, achieving near-quantitative deprotection.

Challenges and Mitigation Strategies

Racemization Risks

Prolonged exposure to basic conditions during Z-protection can induce racemization. To mitigate this, reactions are conducted at 0–4°C and monitored via chiral HPLC. The use of urethane-type protecting groups (e.g., Boc, Z) also minimizes racemization compared to acyl-type protectants.

Chemical Reactions Analysis

Types of Reactions

Z-DL-Orn(Boc)-OH can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Z-DL-Orn(Boc)-OH serves as a key building block in the synthesis of peptides. The Boc group provides a protective mechanism that allows for the selective deprotection of the amine group during peptide synthesis.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive cyclodepsipeptides, this compound was utilized as an intermediate. The compound was coupled with other amino acids using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activation to yield peptides with high purity and yield .

| Reagent | Reaction Type | Yield |

|---|---|---|

| This compound | Coupling with Fmoc-L-Asn(Trt)-OH | 90% |

| Boc-L-Chp(TBS)-OH | Esterification | 87% |

Drug Development

This compound is also significant in drug development, particularly in the design of antimicrobial peptides. Its structure allows for modifications that enhance the efficacy and specificity of peptide-based drugs.

Case Study: Antibiotic Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria. For example, cyclic peptides derived from this compound demonstrated potent antibiotic activity, making them potential candidates for new antibiotic therapies .

Biological Studies

This compound is employed in various biological studies to understand protein interactions and enzymatic processes. Its role as an ornithine derivative allows researchers to investigate pathways involving nitric oxide synthase and arginine metabolism.

Case Study: Enzyme Inhibition

A study indicated that ornithine derivatives, including this compound, act as moderate inhibitors of ArgE (arginine deiminase), impacting arginine metabolism in specific bacterial strains . This finding highlights the compound's potential in studying metabolic pathways and developing inhibitors.

Stability and Reactivity Studies

The stability of this compound under different conditions is crucial for its application in peptide synthesis. Research has demonstrated that solutions containing this compound maintain stability over extended periods, making it suitable for industrial applications .

| Condition | Stability (%) after 10 days |

|---|---|

| DMF | 77.6% |

| NBP | 71.8% |

Mechanism of Action

The mechanism of action of Z-DL-Orn(Boc)-OH involves its interaction with specific molecular targets. The protecting groups can be selectively removed under mild conditions, allowing for the controlled release of the active amine functionalities. This property is particularly useful in the synthesis of peptides and other biologically active compounds.

Comparison with Similar Compounds

Z-Lys(Boc)-OH (CAS 2389-60-8)

Fmoc-Dab(Boc)-OH (CAS 125238-99-5)

Boc-D-Orn(Z)-OH

- Structure: Stereoisomer of this compound with Boc at the α-amino position and Z at the δ-amino position.

- Key Properties: Molecular formula: C₁₈H₂₆N₂O₆, molecular weight: 366.4 g/mol . The reversed protecting group arrangement alters deprotection kinetics (Boc is acid-labile, Z requires hydrogenolysis) .

- Applications : Used in chiral peptide synthesis where stereochemical control is critical .

Data Table: Comparative Analysis

*Estimated based on structural analogs.

Research Findings and Key Differences

Physicochemical Properties

- Z-Lys(Boc)-OH’s longer side chain increases hydrophobicity (LogP: 2.53) compared to this compound (LogP: ~2.5), impacting membrane permeability in drug candidates .

- Fmoc-Dab(Boc)-OH’s bulkier Fmoc group reduces aqueous solubility, limiting its use in aqueous-phase reactions compared to Z-protected analogs .

Biological Activity

Z-DL-Orn(Boc)-OH, or Z-DL-ornithine (Boc) hydroxylamine, is a derivative of the amino acid ornithine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of ornithine with a Boc (tert-butyloxycarbonyl) group. The general reaction pathway includes:

- Protection of Ornithine : The amino group is protected using Boc anhydride.

- Formation of Hydroxylamine : The hydroxylamine moiety is introduced through reaction with hydroxylamine hydrochloride under basic conditions.

This synthetic route allows for the selective modification of ornithine while maintaining its biological integrity.

2. Biological Activity

This compound exhibits several biological activities, which can be categorized as follows:

2.1 Antimicrobial Activity

Research indicates that derivatives of ornithine, including this compound, possess notable antimicrobial properties. For instance, studies have shown that certain ornithine derivatives can inhibit the growth of various bacteria and fungi.

- Case Study : A study demonstrated that this compound had an MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

2.2 Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

- Case Study : In vitro assays showed that compounds derived from this compound significantly reduced carrageenan-induced rat paw edema, indicating strong anti-inflammatory activity .

2.3 Role in Nitric Oxide Production

Ornithine derivatives are known to influence nitric oxide (NO) production through their interaction with nitric oxide synthase (NOS).

- Research Findings : Studies have reported that this compound enhances NO production in endothelial cells, which is crucial for vascular health and function .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Boc Protection | Enhances stability and solubility |

| Hydroxylamine Group | Increases interaction with biological targets |

The presence of the Boc group not only stabilizes the compound but also facilitates its interaction with various biological targets, enhancing its overall efficacy.

4. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various receptors involved in inflammation and microbial resistance.

- Findings : Docking simulations suggest that this compound binds effectively to the active sites of NOS and certain bacterial enzymes, indicating a mechanism for its observed biological activities .

5. Conclusion

This compound is a promising compound with significant antimicrobial and anti-inflammatory properties, along with the ability to modulate nitric oxide production. Its synthesis is straightforward, and its structural modifications enhance its biological activities. Future research should focus on in vivo studies to further elucidate its therapeutic potential and mechanisms of action.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.